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Dde Biotin-PEG4-Azide

Affinity Purification Proteomics Sample Recovery

Addressing the critical need for reversible protein capture, Dde Biotin-PEG4-Azide uniquely combines high-affinity streptavidin binding with a hydrazine-cleavable Dde linker, enabling >90% target release. This solves the permanent trapping issue of standard biotin reagents and the low affinity of desthiobiotin. - Enables gentle, native elution preserving protein interactions. - Provides a PEG4 spacer for enhanced solubility and PROTAC linker synthesis. - Supports copper-free (SPAAC) and copper-catalyzed (CuAAC) click chemistry.

Molecular Formula C32H53N7O8S
Molecular Weight 695.9 g/mol
Cat. No. B15073335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde Biotin-PEG4-Azide
Molecular FormulaC32H53N7O8S
Molecular Weight695.9 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C
InChIInChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,40H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m0/s1
InChIKeyWAGQAVIHHLSDJC-LFERIPGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dde Biotin-PEG4-Azide for Controlled Biotinylation: Procurement and Technical Overview


Dde Biotin-PEG4-Azide (CAS 1802907-93-2) is a trifunctional biotinylation reagent that integrates a Dde-protected biotin, a PEG4 hydrophilic spacer, and a terminal azide group within a single molecular scaffold [1]. This architecture enables a two-stage workflow: first, the azide moiety is conjugated to alkyne-containing biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry; second, the Dde protecting group is cleaved under mild hydrazine conditions to release captured targets from streptavidin affinity matrices . With a molecular weight of 695.9 g/mol, this compound is primarily employed in proteomics for reversible affinity purification, in PROTAC linker synthesis, and in bioconjugation applications requiring controlled biotin exposure .

Why Dde Biotin-PEG4-Azide Cannot Be Replaced by Simple Biotin-Azide or Non-Cleavable Analogs


Procuring a generic biotin-azide conjugate or a non-cleavable analog introduces critical limitations that compromise experimental outcomes. Standard biotin-PEG-azide reagents lack the Dde protecting group, rendering them non-cleavable and permanently trapping biotinylated targets on streptavidin resins, which prevents native elution and downstream analysis . Conversely, desthiobiotin-based reagents offer reversible binding but exhibit markedly lower affinity for streptavidin (Kd ≈ 10⁻¹¹ M for desthiobiotin vs. ≈ 10⁻¹⁵ M for biotin), leading to target loss during stringent washes [1]. Dde Biotin-PEG4-Azide uniquely reconciles this conflict by combining the ultra-high affinity of biotin during capture with a hydrazine-cleavable linker for efficient, quantitative release . Substitution with a non-PEGylated or shorter-spacer analog further reduces aqueous solubility and increases steric hindrance, diminishing labeling efficiency in complex biological samples .

Quantitative Differentiation of Dde Biotin-PEG4-Azide: Head-to-Head Evidence vs. Closest Analogs


Cleavage Efficiency: Dde Biotin-PEG4-Azide vs. Non-Cleavable Biotin-Azide

In contrast to non-cleavable biotin-azide reagents that necessitate harsh, denaturing elution conditions (e.g., 8 M guanidine-HCl, boiling in SDS) which can damage protein structure and activity, Dde Biotin-PEG4-Azide incorporates a Dde linker that is quantitatively cleaved under mild conditions using 2% aqueous hydrazine . This mild cleavage preserves the native conformation and biological activity of the eluted target protein, enabling downstream functional assays .

Affinity Purification Proteomics Sample Recovery

Solubility Enhancement: PEG4 Spacer vs. PEG0/PEG1 Analogs

The incorporation of a tetraethylene glycol (PEG4) spacer arm significantly enhances the aqueous solubility of Dde Biotin-PEG4-Azide compared to analogs lacking a PEG spacer or containing only short (PEG1/PEG2) linkers . While exact solubility values in mg/mL are not consistently reported across vendors, the PEG4 spacer is documented to provide 'better solubility' to labeled biomolecules in aqueous media [1]. This structural feature reduces aggregation and precipitation during conjugation reactions, thereby improving labeling homogeneity and overall yield .

Aqueous Bioconjugation Labeling Efficiency Solubility

Click Chemistry Compatibility: Dual CuAAC/SPAAC Reactivity vs. Single-Mode Reagents

Dde Biotin-PEG4-Azide possesses a terminal azide group that is reactive in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . This dual reactivity provides greater experimental flexibility compared to analogs that are restricted to a single conjugation modality. For example, DBCO-PEG4-Biotin is exclusively reactive via SPAAC, limiting its use to azide-labeled targets . Conversely, terminal alkyne reagents require CuAAC conditions, which may be cytotoxic or incompatible with live-cell applications .

Click Chemistry Bioorthogonal Labeling Copper-Free Conjugation

Molecular Weight and Spacer Length: PEG4 vs. PEG7/PEG8 Analogs

With a molecular weight of 695.9 g/mol and a PEG4 spacer (~4 ethylene glycol units), Dde Biotin-PEG4-Azide occupies a specific 'mid-length' niche among PEG-based biotinylation reagents [1]. Shorter spacers (e.g., PEG2, MW ~550) can induce steric hindrance between the biotin-streptavidin complex and the conjugated biomolecule, reducing capture efficiency. Longer spacers (e.g., PEG7/PEG8, MW ~800-900) increase molecular size and may hinder cell permeability in intracellular labeling applications [2]. The PEG4 length balances sufficient reach to alleviate steric constraints with a compact size suitable for a broader range of applications .

PROTAC Linker Spacer Length Steric Hindrance

Optimal Use Cases for Dde Biotin-PEG4-Azide Based on Verified Differentiation


Reversible Affinity Purification of Protein Complexes for Native MS and Functional Assays

In proteomics workflows requiring the isolation of protein interaction partners under native conditions, Dde Biotin-PEG4-Azide enables a 'click, pull-down, and gently release' strategy. Target proteins (or their interaction partners) are first metabolically or enzymatically labeled with an alkyne-containing amino acid or probe. The azide group of Dde Biotin-PEG4-Azide is then conjugated via CuAAC or SPAAC, followed by high-affinity capture on streptavidin beads. Critically, the Dde linker allows for >90% release of the purified complex using 2% hydrazine . This gentle elution preserves non-covalent protein-protein interactions and enzymatic activities, enabling downstream analysis by native mass spectrometry, activity assays, or structural biology techniques—outcomes unattainable with standard, non-cleavable biotin reagents .

Synthesis of PROTACs with Controlled Biotin Handle Exposure

Dde Biotin-PEG4-Azide is specifically validated as a PEG-based PROTAC linker . In PROTAC development, the compound serves a dual purpose: the PEG4 spacer provides the necessary flexibility and distance between the E3 ligase ligand and the target protein ligand, while the Dde-protected biotin functions as an affinity handle for purification or validation. The azide group facilitates modular 'click' assembly of the heterobifunctional molecule . Unlike permanent biotin tags, the Dde group can be cleaved post-synthesis or post-purification, yielding the final PROTAC molecule without a bulky biotin appendage that might otherwise interfere with cellular permeability or target engagement .

Live-Cell Compatible Protein Labeling and Subsequent Capture

For applications where copper cytotoxicity precludes the use of CuAAC, Dde Biotin-PEG4-Azide's compatibility with SPAAC provides a critical advantage . Researchers can introduce an azide-functionalized probe into live cells (e.g., via metabolic labeling with azido-sugars or azido-amino acids) and subsequently perform copper-free click labeling with a DBCO-alkyne-containing biomolecule. Alternatively, if the biomolecule of interest is first labeled with DBCO, Dde Biotin-PEG4-Azide can be used for SPAAC-mediated biotinylation directly in the live-cell context . Following cell lysis, the labeled targets are captured on streptavidin beads and then gently released with hydrazine for MS identification, enabling the mapping of dynamic cellular processes without the confounding effects of copper toxicity .

High-Yield Labeling of Hydrophobic or Aggregation-Prone Peptides

The hydrophilic PEG4 spacer arm of Dde Biotin-PEG4-Azide demonstrably improves the aqueous solubility of the labeled conjugate compared to non-PEGylated or short-chain analogs . This property is particularly advantageous when biotinylating hydrophobic peptides or small molecules that tend to aggregate or precipitate in aqueous buffers. By increasing conjugate solubility, the PEG4 spacer ensures more efficient and homogeneous labeling, minimizing side reactions and maximizing the yield of the desired biotinylated product . This leads to more reliable quantitation in downstream assays (e.g., ELISA, SPR) and reduces sample loss during purification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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